![molecular formula C10H14FNO B13416849 N-(2-Fluoroethyl)-3-methoxy-N-methylaniline CAS No. 596820-75-6](/img/structure/B13416849.png)
N-(2-Fluoroethyl)-3-methoxy-N-methylaniline
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Overview
Description
N-(2-Fluoroethyl)-3-methoxy-N-methylaniline is an organic compound that features a fluoroethyl group, a methoxy group, and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoroethyl)-3-methoxy-N-methylaniline typically involves the alkylation of 3-methoxy-N-methylaniline with 2-fluoroethyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoroethyl)-3-methoxy-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(2-Fluoroethyl)-3-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeling agent in positron emission tomography (PET) imaging.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-Fluoroethyl)-3-methoxy-N-methylaniline involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic profile .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluoroethyl)aniline
- N-(2-Fluoroethyl)-3-methoxyaniline
- N-(2-Fluoroethyl)-N-methylaniline
Uniqueness
N-(2-Fluoroethyl)-3-methoxy-N-methylaniline is unique due to the presence of both the fluoroethyl and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain applications, making it a valuable compound for research and industrial purposes .
Biological Activity
N-(2-Fluoroethyl)-3-methoxy-N-methylaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by the presence of a methoxy group and a fluoroethyl substituent. The fluoroethyl group enhances lipophilicity, which can influence the compound's pharmacokinetics and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In particular, derivatives of this compound have been evaluated for their effects on various cancer cell lines:
- Cell Line Studies : The compound demonstrated significant cytotoxicity against U87 glioblastoma cells, with an IC50 value of 45.2 ± 13.0 μM, indicating its potential as an anticancer agent .
- Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells, suggesting that it may activate apoptotic pathways leading to cell death .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. It has been tested against several strains of bacteria:
- In Vitro Studies : The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with MICs ranging from 8 mg/mL to 32 mg/mL depending on the bacterial strain .
- Comparative Analysis : When compared to other benzimidazole derivatives, this compound showed superior antimicrobial efficacy, reinforcing its potential as a lead compound for further development .
Case Study 1: Anticancer Efficacy
A study conducted by Ribeiro Morais et al. focused on the anticancer properties of this compound in vivo. Mice implanted with tumor cells were treated with this compound, resulting in significant tumor growth suppression compared to untreated controls. The study concluded that the compound's ability to induce apoptosis was a key factor in its effectiveness against tumors .
Case Study 2: Antimicrobial Testing
In another study, various derivatives of this compound were synthesized and screened for antimicrobial activity. The results indicated that certain modifications to the structure enhanced antibacterial potency, particularly against Gram-positive bacteria. This highlights the importance of structural optimization in developing effective antimicrobial agents .
Table 1: Anticancer Activity Summary
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | U87 Glioblastoma | 45.2 ± 13.0 |
Doxorubicin | U87 Glioblastoma | 57.89 ± 0.19 |
Table 2: Antimicrobial Activity Summary
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 8 |
Bacillus subtilis | 16 |
Escherichia coli | 32 |
Properties
CAS No. |
596820-75-6 |
---|---|
Molecular Formula |
C10H14FNO |
Molecular Weight |
183.22 g/mol |
IUPAC Name |
N-(2-fluoroethyl)-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C10H14FNO/c1-12(7-6-11)9-4-3-5-10(8-9)13-2/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
JAIBQWOJDWYHGB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCF)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
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